molecular formula C21H18N4OS B2912515 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034271-12-8

5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2912515
CAS No.: 2034271-12-8
M. Wt: 374.46
InChI Key: QJWQRGCRWNFTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at position 1 with a phenyl group and at position 5 with a methyl group. The carboxamide at position 4 links to a pyridin-4-ylmethyl moiety, which is further substituted at position 2 with a thiophen-2-yl group. Its molecular formula is C₂₁H₁₉N₄OS, with a molecular weight of 375.47 g/mol.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-18(14-24-25(15)17-6-3-2-4-7-17)21(26)23-13-16-9-10-22-19(12-16)20-8-5-11-27-20/h2-12,14H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWQRGCRWNFTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or a phenyl-substituted diketone.

    Attachment of the Pyridine and Thiophene Groups: This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Conditions Reagents Product Reference
Acidic hydrolysisH₂SO₄ (concentrated), reflux5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Basic hydrolysisNaOH (aqueous), heatSodium salt of the carboxylic acid derivative

Mechanism :

  • Base-mediated: Nucleophilic hydroxide ion attacks the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent cleavage of the C–N bond.
  • Acid-mediated: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Nucleophilic Substitution

The pyridine and thiophene rings participate in electrophilic substitution, while the methylene bridge (–CH₂–) between pyridine and carboxamide can undergo alkylation or acylation.

Key Reactions:

Site Reagents Product Reference
Thiophene (C-2)HNO₃, H₂SO₄ (nitration)5-Nitrothiophene-substituted derivative
Pyridine (C-4)Cl₂, FeCl₃ (chlorination)Chloropyridine analog
Methylene bridgeCH₃I, K₂CO₃ (alkylation)Quaternary ammonium derivative

Example :
Nitration of the thiophene ring introduces electron-withdrawing groups, enhancing potential bioactivity (e.g., antitubercular applications) .

Oxidation:

  • Thiophene ring : Forms sulfoxides or sulfones using H₂O₂ or mCPBA .
  • Pyrazole methyl group : Oxidized to a carboxylic acid with KMnO₄ under acidic conditions.
Substrate Oxidizing Agent Product
Thiophene moietyH₂O₂, AcOHThiophene-2-sulfoxide
5-Methyl groupKMnO₄, H₂SO₄5-Carboxylic acid pyrazole derivative

Reduction:

  • Carboxamide : Reduced to amine using LiAlH₄.
  • Nitro groups (if present): Catalytic hydrogenation (H₂, Pd/C) yields amino derivatives .

Cycloaddition and Cross-Coupling

The pyrazole and pyridine rings enable participation in cycloaddition or metal-catalyzed coupling reactions:

Reaction Type Catalyst/Reagent Product Reference
Suzuki couplingPd(PPh₃)₄, BaseBiaryl derivatives
1,3-Dipolar cycloadditionAzides, Cu(I)Triazole-linked hybrids

Example :
Suzuki coupling with aryl boronic acids introduces substituents to the pyridine ring, modulating electronic properties .

Complexation with Metals

The pyridine nitrogen and carboxamide oxygen serve as coordination sites for metal ions, forming complexes with potential catalytic or therapeutic applications.

Metal Salt Conditions Application
Cu(II) acetateMethanol, RTAntimicrobial coordination complexes
Fe(III) chlorideEthanol, refluxMagnetic materials

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which decomposition occurs via:

  • Cleavage of the carboxamide bond (~300°C).
  • Pyrazole ring fragmentation (~400°C).

Mechanistic Insights and Challenges

  • Steric hindrance : Bulky substituents on pyridine (e.g., thiophene) slow electrophilic substitution .
  • Regioselectivity : Pyrazole C-3 and C-5 positions are more reactive toward electrophiles than C-4 .
  • Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency for coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related pyrazole/triazole-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target (if known)
5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide C₂₁H₁₉N₄OS 375.47 Phenyl, methyl, thiophene, pyridine Hypothetical kinase/protease target
Safimaltib (1-(1-oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide) C₂₀H₁₁F₆N₅O₂ 515.33 Trifluoromethyl, isoquinolinone MALT1 inhibitor (antineoplastic)
5-chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide C₁₅H₁₃ClN₄OS 332.80 Chloro, methylpyrazole, pyridine Undisclosed
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₆N₆OS₂ 424.50 Pyrimidine, triazole, thiophene Undisclosed
Key Observations:

Substituent Effects: The target compound’s thiophene and pyridine groups may enhance π-π stacking and hydrophobic interactions, similar to the pyrimidine-thiophene hybrid in the triazole derivative . Safimaltib’s trifluoromethyl groups increase lipophilicity and metabolic stability compared to the target compound’s methyl and phenyl substituents .

Molecular Weight and Complexity :

  • The target compound has a moderate molecular weight (375.47 g/mol), positioning it within the typical range for drug-like molecules. Safimaltib’s higher weight (515.33 g/mol) reflects its fluorine-rich structure, which may limit solubility .

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide clues:

  • Safimaltib ’s MALT1 inhibition suggests that pyrazole-carboxamide scaffolds can target proteases involved in lymphoma . The target compound’s thiophene-pyridine moiety might favor interactions with kinases or GPCRs.
  • The chloro -substituted analog () could exhibit distinct selectivity due to its smaller size and electronegative substituent .

Biological Activity

5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by a review of diverse literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole core followed by the introduction of thiophene and pyridine moieties. A common synthetic route includes:

  • Formation of Pyrazole : Reaction of phenyl hydrazine with appropriate carbonyl compounds.
  • Thiophene and Pyridine Substitution : Introduction of thiophene and pyridine groups through nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide has been evaluated across various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Against Breast Cancer : Studies have shown that pyrazole analogs can reduce the viability of MCF7 breast cancer cells with IC50 values as low as 39.70 µM .
  • Mechanism of Action : The anticancer effects are often attributed to the modulation of apoptotic pathways, including caspase activation .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives can inhibit the production of cytokines such as TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory diseases .

Neuroprotective Effects

Some studies suggest potential neuroprotective properties:

  • Acetylcholinesterase Inhibition : Certain analogs have shown promising results in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative disorders .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueMechanism
Kamel et al. (2015)Pyrazole Derivative 1MCF739.70 µMCaspase activation
Toton et al. (2013)Pyrazole AnalogsMDA-MB-2310.26 μMMEK pathway inhibition
Turkan et al. (2018)Pyrazole Analog 15AChE Inhibition66.37 nMNeuroprotection

Structural Insights

The crystal structure analysis reveals that the compound crystallizes with three independent molecules stabilized by intramolecular hydrogen bonds, which may influence its biological activity . The specific arrangement of functional groups plays a crucial role in determining its interaction with biological targets.

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide?

Methodological Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , a common approach is the cyclocondensation of ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by hydrolysis to yield the carboxylic acid intermediate . Subsequent coupling with amines (e.g., (2-(thiophen-2-yl)pyridin-4-yl)methylamine) can be achieved using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. Reaction optimization should prioritize temperature control (0–25°C) to minimize side reactions.

Advanced: How can computational methods improve the efficiency of synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict favorable reaction pathways and transition states. For example, ICReDD’s integrated approach combines quantum mechanics with information science to narrow experimental conditions, such as solvent selection, catalyst loading, and temperature gradients . Advanced tools like Gaussian or ORCA can model steric and electronic effects of the thiophene-pyridine substituent on reaction kinetics. Molecular docking simulations may also guide the design of regioselective coupling strategies for the pyrazole-carboxamide core.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., thiophene-pyridine linkage). Aromatic protons in the pyridinylmethyl group typically appear as doublets (δ 8.5–9.0 ppm), while the thiophene protons resonate at δ 6.8–7.5 ppm .
  • IR Spectroscopy : Carboxamide C=O stretches appear near 1650–1680 cm⁻¹, and pyrazole C-N stretches at 1500–1550 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₂₂H₂₀N₄O₂S, exact mass 408.13 g/mol).

Advanced: How can researchers resolve contradictions in reported spectral data for pyrazole-carboxamide derivatives?

Methodological Answer:
Discrepancies in spectral data (e.g., NMR shifts, melting points) often arise from polymorphism, solvent effects, or impurities. To address this:

  • Perform X-ray crystallography to unambiguously confirm solid-state structure and hydrogen-bonding networks .
  • Use standardized solvents (e.g., DMSO-d₆ or CDCl₃) and temperature-controlled NMR experiments.
  • Compare experimental data with DFT-predicted NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p) basis sets) .
  • Cross-validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:
For target-agnostic screening:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases, using ATP/NADPH depletion as a readout.
  • Solubility and stability : Simulated gastric/intestinal fluid (SGF/SIF) testing to evaluate pharmacokinetic potential.

Advanced: How can structure-activity relationship (SAR) studies be designed for optimizing bioactivity?

Methodological Answer:

  • Substituent variation : Systematically modify the thiophene-pyridine moiety (e.g., halogenation, methoxy groups) and pyrazole N-aryl group to map electronic and steric effects.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like mGluR5 or TNF-α, leveraging homology models if crystal structures are unavailable .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression on IC₅₀ data from analogues.

Basic: What experimental design strategies minimize trial-and-error in reaction optimization?

Methodological Answer:
Employ Design of Experiments (DoE) methodologies:

  • Factorial designs : Screen variables (e.g., solvent polarity, catalyst type, stoichiometry) to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs.
  • Taguchi methods : Reduce variability by controlling noise factors (e.g., humidity, reagent batch).

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light (ICH Q1B), and oxidative stress (H₂O₂) .
  • LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, with periodic HPLC analysis.

Basic: What are the key challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

  • Solvent selection : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) for large-scale reflux .
  • Workup optimization : Implement continuous extraction or membrane separation technologies (e.g., nanofiltration) to improve yield .
  • Purification : Transition from column chromatography to crystallization (e.g., using ethanol/water mixtures).

Advanced: How can machine learning enhance the discovery of analogues with improved pharmacokinetics?

Methodological Answer:

  • QSAR models : Train neural networks on datasets of pyrazole-carboxamide derivatives to predict logP, solubility, and CYP450 metabolism .
  • Generative chemistry : Use reinforcement learning (e.g., REINVENT) to propose novel substituents with optimal ADME properties.
  • Meta-analysis : Curate literature data (e.g., PubChem BioAssay) to identify under-explored structural motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.